6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a highly complex heterocyclic molecule featuring a tricyclic core (8.4.0.0³,⁸) fused with multiple unsaturated bonds and functional groups. Key structural elements include:
- A tricyclic framework with fused 8-, 4-, and 0-membered rings, creating a rigid, planar geometry conducive to intermolecular interactions.
- Functional groups: An imino group (NH), a ketone (2-oxo), and a carboxamide moiety linked to a phenylethyl substituent.
- Substituents: Methyl and isopropyl groups at positions 13 and 7, respectively, which influence steric and electronic properties.
Properties
Molecular Formula |
C24H25N5O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H25N5O2/c1-14(2)29-21(25)18(23(30)26-16(4)17-8-6-5-7-9-17)12-19-22(29)27-20-11-10-15(3)13-28(20)24(19)31/h5-14,16,25H,1-4H3,(H,26,30) |
InChI Key |
WGJKMGKBCYGLKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NC(C)C4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One common method involves the reaction of a tricyclic precursor with appropriate reagents under controlled conditions. For example, the use of strong acids like hydrochloric acid in ethanol can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, ethanol, potassium permanganate, and sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of nitrogen-rich polycyclic molecules. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Unlike salternamide E (a macrolide), it lacks a lactone ring but shares nitrogen-rich motifs, suggesting divergent biological targets .
Functional Group Influence :
- The phenylethyl-carboxamide group may enhance lipophilicity compared to the hydrophilic cephalosporin derivatives, affecting membrane permeability .
- The isopropyl substituent introduces steric bulk absent in simpler spiro compounds, possibly modulating receptor selectivity .
Synthetic Challenges :
- The tricyclic framework requires advanced cyclization strategies, contrasting with the modular synthesis of spiro compounds via condensation reactions .
- Unlike cephalosporins (produced via fermentation or semi-synthesis), this compound likely demands multistep organic synthesis .
Limitations and Knowledge Gaps
- No empirical data (e.g., IC₅₀, solubility) are available for the target compound in the provided evidence.
- Contradictions exist in bioactivity predictions; e.g., lipophilic substituents may enhance tissue penetration but reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
